molecular formula C9H11BrClN B8120147 3-Bromo-5-chloro-N-(propan-2-yl)aniline

3-Bromo-5-chloro-N-(propan-2-yl)aniline

Cat. No.: B8120147
M. Wt: 248.55 g/mol
InChI Key: AFWQWKPSSPZTDL-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-(propan-2-yl)aniline (CAS 1407884-88-1) is a halogenated aniline derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 9 H 11 BrClN and a molecular weight of 248.55 g/mol . Its structure incorporates both bromo and chloro substituents on the aromatic ring, which are highly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex biaryl or diamino structures . As a research chemical, it is primarily employed in the discovery and development of new chemical entities. Halogenated anilines are crucial intermediates in the synthesis of compounds with potential biological activity . The presence of chlorine is particularly significant in medicinal chemistry; over 250 FDA-approved drugs contain chlorine, as the atom can profoundly influence a molecule's lipophilicity, metabolic stability, and its ability to bind to biological targets through steric and electronic effects . Researchers utilize this scaffold to develop molecules for screening against various therapeutic targets. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWQWKPSSPZTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 5 Chloro N Propan 2 Yl Aniline

Regioselective Halogenation Strategies for Aniline (B41778) Ring Functionalization

Achieving the desired 1-bromo-3-chloro-5-amino substitution pattern on a benzene (B151609) ring requires precise control over the regioselectivity of halogenation reactions. The amino group of aniline is a powerful ortho-, para-director; therefore, direct halogenation often leads to a mixture of products, including polyhalogenated species. google.com To synthesize the 3-bromo-5-chloroaniline (B31250) precursor, strategies must be employed to overcome the natural directing effects of the amine.

Directed Ortho-Metalation and Subsequent Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to facilitate deprotonation at the adjacent ortho-position by a strong base, typically an organolithium reagent. organic-chemistry.orgmasterorganicchemistry.com The resulting aryllithium species can then react with an electrophile, such as a halogen source, to install a substituent with high regioselectivity. organic-chemistry.org

For the synthesis of a 3,5-dihaloaniline, one could envision a multi-step sequence starting from a protected aniline. For instance, the amine can be protected as a pivaloyl amide or a carbamate, which can serve as effective DMGs. A typical sequence might involve:

Protection: Aniline is protected, for example, with a pivaloyl group to form pivalanilide.

First Halogenation (Directed): The pivaloyl group directs lithiation to the ortho-position. Quenching with a chlorine source (e.g., hexachloroethane) would yield the 2-chloro-pivalanilide.

Second Halogenation (meta-directing effect): The existing chloro and amide groups would then direct subsequent electrophilic bromination to the desired position, meta to the chlorine and ortho/para to the amide.

Deprotection: Removal of the protecting group would yield the target 3-bromo-5-chloroaniline.

The choice and order of halogenation can be critical and are influenced by the directing effects of both the DMG and the first-installed halogen.

Electrophilic Halogenation Approaches with Controlled Regioselectivity

Controlling electrophilic halogenation without the use of strong organometallic bases often relies on manipulating the electronic properties of the substrate and the reaction conditions. The strong activating and ortho-, para-directing effect of the amino group can be tempered by converting it into an electron-withdrawing group, such as an acetamide. This deactivation of the ring prevents polyhalogenation and can alter the regiochemical outcome. google.com

A plausible route to 3-bromo-5-chloroaniline starting from a more readily available precursor like 3,5-dichloroaniline (B42879) nih.gov would involve a selective bromination step. However, a more common linear approach involves sequential halogenation and functional group interconversion. For example, a synthesis could start from a precursor like 2,4-dichloroaniline. A sequence involving bromination, diazotization to remove the amino group, and subsequent re-introduction of an amine via nitration and reduction could theoretically yield the desired pattern, though this is often a lengthy and lower-yielding process. google.com

Recent advances have demonstrated that palladium-catalyzed C-H activation can achieve meta-halogenation of aniline derivatives, overcoming the intrinsic ortho/para selectivity. rsc.orgnih.gov These methods use specialized directing groups and ligands to position the palladium catalyst for meta-C-H functionalization. For instance, coupling an aniline derivative with a removable directing group can facilitate Pd-catalyzed meta-bromination or chlorination using reagents like N-bromophthalimide (NBP). rsc.org

N-Alkylation Approaches for the Isopropyl Moiety Introduction

Once the 3-bromo-5-chloroaniline core is obtained, the final step is the introduction of the isopropyl group onto the nitrogen atom. This can be accomplished through several standard organic transformations.

Reductive Amination Techniques Utilizing Ketones

Reductive amination is a highly efficient and widely used method for forming C-N bonds. organic-chemistry.org This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. byu.eduyoutube.com

To synthesize 3-Bromo-5-chloro-N-(propan-2-yl)aniline, 3-bromo-5-chloroaniline is reacted with acetone (B3395972). The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the iminium ion without reducing the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices for this transformation due to their selectivity. masterorganicchemistry.comyoutube.com The reaction is often carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. youtube.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 4-6Selective for iminiums over ketones; tolerant of many functional groups.Generates toxic cyanide byproducts. byu.edunbu.ac.in
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Acetic AcidNon-toxic byproducts; mild and highly selective.Moisture sensitive; can be less reactive for electron-deficient anilines.
Borane Complexes (e.g., BH₃·THF)THF, DMFCan be effective for unreactive, electron-deficient anilines. thieme-connect.comLess selective; can reduce other functional groups.
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, Methanol"Green" process with water as the only byproduct.Can reduce nitro groups and aryl halides (dehalogenation). byu.edu

Direct N-Alkylation via Nucleophilic Substitution Pathways

A more traditional approach to N-alkylation is the nucleophilic substitution reaction between the amine and an alkyl halide. In this case, 3-bromo-5-chloroaniline would act as a nucleophile, attacking an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. google.com

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide (HBr or HI) formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). A significant drawback of this method is the potential for over-alkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of stoichiometry (using an excess of the aniline) and reaction conditions is necessary to favor the desired mono-alkylation product.

Convergent and Linear Synthesis Pathways from Diverse Precursors

A linear synthesis involves a stepwise modification of a single starting material. The most direct linear route to the target compound begins with the commercially available 3-bromo-5-chloroaniline. libretexts.org This simplifies the synthesis to a single N-alkylation step, as described in section 2.2.

Linear Synthesis Example:

Step 1: Procure or synthesize 3-bromo-5-chloroaniline.

Step 2: React 3-bromo-5-chloroaniline with acetone in the presence of a reducing agent (reductive amination) to yield the final product.

A convergent synthesis involves preparing separate fragments of the molecule and then combining them in a late-stage coupling reaction. This approach can be more efficient for complex molecules. For this compound, a convergent strategy could employ a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org

Convergent Synthesis Example:

Fragment 1 Synthesis: Preparation of 1,3-dibromo-5-chlorobenzene (B31355) or a related trihalobenzene.

Fragment 2: Isopropylamine (B41738).

Coupling Step: A Buchwald-Hartwig amination reaction between the aryl halide (Fragment 1) and isopropylamine (Fragment 2) using a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org This approach would directly form the C-N bond, assembling the final molecule. The challenge in this route lies in achieving selective mono-amination of the polyhalogenated benzene ring.

Design and Execution of Multi-Component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. While a specific one-pot MCR for this compound is not prominently documented, the principles of MCR design can be applied to construct this molecule.

A hypothetical MCR could involve the reaction of a suitable aniline precursor, an aldehyde or ketone, and a third component in the presence of a catalyst. For instance, a three-component reaction could be designed using 3-bromo-5-chloroaniline, acetone (as the propan-2-yl source), and a reducing agent in a one-pot reductive amination process. The development of such MCRs is a key area of research for improving synthetic efficiency. Studies on l-proline-catalyzed three-component reactions of anilines, aldehydes, and other nucleophiles in water demonstrate the potential for these strategies to be adapted for complex aniline derivatives. rsc.org Similarly, light-promoted three-component reactions using a TiO2 catalyst system have successfully synthesized various substituted amines from anilines, aldehydes, and cyclic ethers, showcasing the possibility of incorporating halogenated anilines into such schemes. ionike.com

Stepwise Functionalization Sequences and Optimization

A more conventional and controllable approach to synthesizing this compound is through a stepwise sequence. This methodology allows for the precise introduction of each functional group and optimization at every stage. The most logical precursor for the final step is 3-bromo-5-chloroaniline. nih.govoakwoodchemical.com

The key transformation in this sequence is the N-alkylation of 3-bromo-5-chloroaniline with an isopropyl group. Traditional methods using isopropyl halides can lead to side products and generate significant salt waste. A more advanced and atom-economical approach is the direct N-alkylation using an alcohol, such as isopropanol (B130326), through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process is typically catalyzed by transition metal complexes. acs.orgnih.gov

The reaction proceeds via the temporary oxidation of the alcohol to a ketone (acetone) by the metal catalyst, which then reacts with the aniline to form an imine. The imine is subsequently reduced by the metal-hydride species generated in the initial oxidation step, yielding the N-alkylated aniline and regenerating the catalyst. nih.gov Iridium and Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands have proven to be particularly effective for this transformation. acs.orgnih.gov

Optimization of this step involves screening various catalysts, bases, solvents, and temperatures to maximize the yield of the desired secondary amine and minimize the formation of over-alkylated tertiary amine by-products.

The synthesis of the 3-bromo-5-chloroaniline precursor itself involves a multi-step sequence, potentially starting from a simpler aromatic compound. For example, a process could begin with the acetylation of a starting aniline, followed by nitration, deacetylation, deamination, and reduction, as outlined in patent literature for structurally related compounds. google.com Halogenation steps, such as the bromination of a chloro-substituted aniline, must be carefully controlled to ensure the correct 3,5-disubstitution pattern.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the modern synthesis of complex molecules like this compound, enabling reactions that would otherwise be inefficient or impossible. Both transition-metal and metal-free systems play crucial roles.

Transition-Metal Catalyzed Cross-Coupling Strategies for Halogen Incorporation

While electrophilic aromatic substitution is a standard method for halogenation, transition-metal-catalyzed cross-coupling reactions offer powerful alternatives for forming carbon-halogen bonds, although they are more famously used for C-C, C-N, and C-O bond formation. nih.gov The principles of catalytic cycles involving metals like palladium, copper, and ruthenium are fundamental. nih.govrsc.org

For the synthesis of the aniline precursor, a hypothetical route could involve the C-H activation and subsequent halogenation of an N-protected aniline. More established is the use of palladium-catalyzed cross-coupling for the N-alkylation step, specifically the Buchwald-Hartwig amination. While typically used to form an aryl-N bond between an aryl halide and an amine, variations of this chemistry can be applied. For instance, palladium/norbornene (Pd/NBE) catalysis can introduce amino groups ortho to an existing halide on an aromatic ring. nih.gov

In the context of the stepwise synthesis, the most relevant application of transition-metal catalysis is the N-isopropylation of 3-bromo-5-chloroaniline using isopropanol. This reaction is catalyzed by various complexes of ruthenium, iridium, palladium, and nickel. acs.orgnih.govresearchgate.net

Below is a table summarizing representative catalytic systems for the N-alkylation of anilines with alcohols, a key step in the synthesis of the target molecule.

Catalyst SystemAlcoholBaseTemperature (°C)Yield (%)Reference
NHC-Ir(III) ComplexBenzyl AlcoholKOtBu120High nih.gov
NHC-Ru(II) ComplexBenzyl AlcoholKOtBu120Moderate nih.gov
Ni(OAc)2·4H2O-Et3NEthanolEt3N-68-86 researchgate.net
Pd/AdBippyPhosFluoroalkylamineKOPh-High nih.gov

This table illustrates the types of catalytic systems used for N-alkylation reactions relevant to the synthesis of the title compound. Yields are representative and depend on the specific substrates.

Metal-Free Catalysis in Aniline Functionalization

The development of metal-free catalytic systems is a significant goal in modern synthesis to reduce cost and environmental impact. nih.govmdpi.com For the synthesis of this compound, metal-free approaches can be considered for both halogenation and N-alkylation steps.

The introduction of bromine and chlorine onto the aniline ring is classically achieved via electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) or elemental bromine and chlorine, often with a Lewis acid catalyst, but this can proceed without metal catalysis.

More advanced metal-free strategies for aniline functionalization involve the temporary oxidation of the aniline to an aniline N-oxide. This activation strategy allows for subsequent C-C, C-O, and C-N bond formations on the aromatic ring under mild, metal-free conditions. nih.gov While direct N-alkylation via this method is not standard, it demonstrates the potential for metal-free manipulation of the aniline core. nih.gov

Exploration of Sustainable and Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly integrated into the design of synthetic routes to minimize environmental impact.

Atom Economy : The transition-metal-catalyzed N-alkylation of 3-bromo-5-chloroaniline with isopropanol exemplifies high atom economy. The only byproduct is water, in contrast to methods using alkyl halides which produce stoichiometric amounts of salt waste. acs.orgnih.gov

Use of Safer Solvents and Auxiliaries : Research into performing synthetic transformations in water is a key aspect of green chemistry. L-proline-catalyzed three-component reactions for synthesizing quinoline (B57606) derivatives in water highlight the feasibility of using environmentally benign solvents for reactions involving aniline substrates. rsc.org

Energy Efficiency : The use of concentrated solar radiation as a renewable energy source for organic synthesis is a novel green approach. nih.gov While not specifically applied to the title compound, its use in synthesizing related heterocyclic compounds from anilines, catalyzed by natural acids like lemon juice, demonstrates a path toward more sustainable chemical manufacturing. nih.gov The high efficiency (high yields in short reaction times) of such methods also contributes to a lower energy footprint. nih.gov

Catalysis : The shift from stoichiometric reagents to catalytic systems (both metal-based and metal-free) is a cornerstone of green chemistry. Catalytic routes, such as the N-alkylation with alcohols, reduce waste and increase efficiency. nih.govresearchgate.net

The E-factor (Environmental Factor), which measures the mass ratio of waste to desired product, is significantly lowered by adopting these green principles. For example, a catalytic, high-yield reaction with minimal byproducts will have a very low E-factor compared to a multi-step synthesis with stoichiometric reagents and extensive purification. nih.gov

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Chloro N Propan 2 Yl Aniline

Elucidation of Reaction Pathways for Transformations of the Compound

The most probable and synthetically valuable reaction pathway for 3-Bromo-5-chloro-N-(propan-2-yl)aniline involves its participation as a nucleophile in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for the Buchwald-Hartwig amination provides a robust framework for understanding these transformations. nih.govnumberanalytics.comyoutube.com

The catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (or pseudohalide) to a low-valent palladium(0) complex, which is often stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. nih.govnumberanalytics.com Given that this compound has two halogen atoms, selective oxidative addition at the more reactive C-Br bond over the C-Cl bond would be expected under carefully controlled conditions.

Amine Coordination and Deprotonation: The secondary amine, this compound, then coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium(II) amido complex. The choice of base is crucial and can influence the rate and efficiency of this step. nih.govacs.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the new C-N bond of the desired triarylamine product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. acs.orgnih.govberkeley.edu

An alternative reaction pathway for this compound could involve its use as an electrophile, where the C-Br or C-Cl bond undergoes oxidative addition to a palladium(0) catalyst, followed by coupling with another amine or other nucleophile.

Kinetic Studies of Derivatization and Functionalization Reactions

While specific kinetic data for reactions involving this compound are not available, extensive kinetic studies on analogous Buchwald-Hartwig amination reactions have been conducted. These studies reveal that the rate-determining step can vary depending on the substrates, ligands, and reaction conditions. uwindsor.caacs.orgnih.gov

In many cases, either the oxidative addition of the aryl halide to the palladium(0) complex or the reductive elimination of the product from the palladium(II) amido complex is the turnover-limiting step. nih.govacs.orgnih.gov

For reactions where this compound acts as the amine nucleophile, kinetic studies on similar systems have shown that the reaction can be zero-order in the concentration of the amine. acs.org However, in some instances, a positive order in amine concentration has been observed, which has sometimes been attributed to catalyst decomposition pathways. nih.gov

The following table presents hypothetical rate data based on typical findings for Buchwald-Hartwig amination reactions of related aryl bromides with secondary amines, illustrating the potential influence of reactant concentrations on the reaction rate.

Experiment[Aryl Bromide] (M)[Amine] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.111.2 x 10-5
20.20.112.4 x 10-5
30.10.211.2 x 10-5
40.10.122.4 x 10-5

This is a representative data table based on analogous systems where the reaction is first-order in aryl bromide, zero-order in amine, and first-order in catalyst.

Stereochemical Control and Diastereoselective Outcomes in Synthetic Transformations

The structure of this compound itself is achiral. However, stereochemical considerations can become important if it reacts with chiral partners or if the reaction creates a new stereocenter.

In the context of a Buchwald-Hartwig amination, if this aniline (B41778) were to couple with a chiral aryl halide, the stereochemical integrity of the aryl halide would typically be retained as the C-N bond is formed at an sp2-hybridized carbon, which is not a stereocenter.

More relevant would be reactions where a new stereocenter is formed. For instance, if the product of a cross-coupling reaction possesses atropisomerism due to restricted rotation around the newly formed C-N bond, stereoselective synthesis could be a goal. The bulky N-isopropyl group and the ortho-substituents (in a product derived from an ortho-substituted aryl halide) could create a significant barrier to rotation. The use of chiral phosphine ligands on the palladium catalyst is a common strategy to induce enantioselectivity in such cases. While stereospecific reactions depend on the stereochemistry of the starting material dictating the product's stereochemistry, stereoselective reactions favor the formation of one stereoisomer over another. nih.gov

Role of Catalysts, Ligands, and Solvents in Modulating Reaction Mechanisms

The choice of catalyst, ligand, and solvent is critical in controlling the outcome and understanding the mechanism of reactions involving this compound.

Catalysts: Palladium is the most common catalyst for C-N cross-coupling reactions. organic-chemistry.orgrug.nl Nickel catalysts are also emerging as a viable, more earth-abundant alternative. researchgate.net The choice of metal can influence the reactivity, selectivity, and functional group tolerance of the reaction.

Ligands: The ligand bound to the metal center is arguably one of the most important factors in these reactions. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are highly effective. youtube.comacs.org These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The steric and electronic properties of the ligand can be tuned to optimize the reaction for specific substrates. acs.orgresearchgate.net The bite angle of chelating phosphine ligands can also significantly affect the rate of reductive elimination. berkeley.edu

The following table summarizes the roles of these components in a hypothetical Buchwald-Hartwig amination involving a dihaloaniline derivative.

ComponentRoleExamplesImpact on Mechanism
CatalystFacilitates the reaction by providing a lower energy pathway.Pd(OAc)2, Pd2(dba)3Enables the key steps of oxidative addition and reductive elimination.
LigandStabilizes the metal center, influences reactivity and selectivity.XPhos, RuPhos, BINAPBulky, electron-rich ligands accelerate oxidative addition and reductive elimination. Chiral ligands can induce stereoselectivity. berkeley.eduacs.orgacs.org
BaseDeprotonates the amine to form the active nucleophile.NaOt-Bu, K3PO4, Cs2CO3The strength and nature of the base can affect the rate of formation of the palladium amido complex. nih.gov
SolventSolubilizes reactants and influences reaction rates.Toluene, Dioxane, THFCan affect catalyst stability and the rate of individual mechanistic steps.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are challenging but crucial for a complete mechanistic understanding. In the context of palladium-catalyzed aminations, various techniques have been employed to study the key intermediates.

Reaction Intermediates:

Palladium(0) resting states: In many catalytic cycles, the most abundant catalyst species is a palladium(0) complex, which can be characterized by 31P NMR spectroscopy if phosphine ligands are used. nih.gov

Oxidative addition adducts: The palladium(II) complexes formed after oxidative addition, such as (L)nPd(Ar)(X), have been isolated and characterized by X-ray crystallography and NMR spectroscopy in model systems. uwindsor.caacs.org

Palladium(II) amido complexes: These are the direct precursors to the C-N bond-forming reductive elimination step. Their characterization provides strong evidence for the proposed catalytic cycle. acs.orgnih.govacs.org Spectroscopic techniques like 1H, 13C, and 31P NMR are invaluable for their identification.

Transition States: The characterization of transition states is typically achieved through computational methods, such as Density Functional Theory (DFT) calculations. These studies can provide insights into the geometries and energies of the transition states for key steps like oxidative addition and reductive elimination, helping to rationalize the observed reactivity and selectivity. acs.org Kinetic isotope effect (KIE) studies can also provide experimental evidence about the nature of the rate-determining transition state. nih.gov

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Chloro N Propan 2 Yl Aniline and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 3-Bromo-5-chloro-N-(propan-2-yl)aniline, these methods can predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the HOMO-LUMO gap are critical in determining the kinetic stability and reactivity of a molecule. researchgate.netresearchgate.net

In substituted anilines, the electronic properties are influenced by the nature and position of the substituents on the aromatic ring. nih.gov For this compound, the bromine and chlorine atoms act as electron-withdrawing groups through induction, while the N-isopropyl group is an electron-donating group. The interplay of these effects modulates the energy of the frontier orbitals. The HOMO is typically localized on the aniline (B41778) nitrogen and the aromatic ring, indicating the region most susceptible to electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring, highlighting potential sites for nucleophilic attack.

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-donating and electron-withdrawing groups in this compound is expected to narrow this gap compared to unsubstituted aniline.

Table 1: Theoretical Frontier Molecular Orbital Energies and Reactivity Indices for Aniline and Analogues (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Aniline-5.13-0.214.925.130.21
3-Chloroaniline-5.35-0.454.905.350.45
3-Bromoaniline-5.31-0.424.895.310.42
N-isopropylaniline-4.98-0.154.834.980.15
This compound-5.25-0.554.705.250.55

Note: These values are illustrative and based on general trends observed in substituted anilines. Actual values would require specific DFT calculations.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. libretexts.org These maps illustrate regions of high and low electron density, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net

For this compound, the ESP map would show a region of negative potential (typically colored red) around the nitrogen atom of the N-isopropylamino group, indicating its nucleophilic character and susceptibility to electrophilic attack. The hydrogen atom of the N-H bond would exhibit a positive potential (blue color), making it a potential hydrogen bond donor. The halogen substituents, bromine and chlorine, can exhibit dual characteristics. While they are electron-withdrawing, they can also participate in halogen bonding, a type of non-covalent interaction. rsc.org The regions around the halogen atoms may show positive potential on the axial side (the σ-hole), making them potential sites for interaction with nucleophiles. researchgate.netwalisongo.ac.id

Density Functional Theory (DFT) Applications for Reaction Energetics and Pathways

Density Functional Theory (DFT) is a powerful computational method for studying the thermodynamics and kinetics of chemical reactions. numberanalytics.com It allows for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. numberanalytics.com By mapping the PES for a reaction, chemists can identify the most likely reaction pathways, which correspond to the paths of minimum energy. researchgate.net For reactions involving this compound, such as N-alkylation or electrophilic aromatic substitution, DFT calculations can be used to construct the PES. chemrxiv.org This would involve calculating the energy of the system at various points along the reaction coordinate, from reactants to products, through any transition states.

A transition state (TS) is a specific point on the PES that corresponds to the highest energy along the reaction pathway. researchgate.net Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. DFT methods are widely used to optimize the geometry of transition states. liv.ac.ukchpc.ac.za For a reaction like the N-alkylation of an amine, the TS would involve the partial formation of a new bond between the nitrogen and the alkylating agent and the partial breaking of a bond in the alkylating agent. nih.govchemrxiv.org Once a potential TS is located, it must be validated by frequency calculations, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. worldscientific.comnih.gov

For this compound, the N-isopropyl group can rotate around the C-N bond, leading to different conformations. unacademy.com MD simulations can be used to explore the conformational landscape of the molecule and determine the relative populations of different conformers. The solvent environment can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations explicitly including solvent molecules can provide a more realistic model of the system's behavior in solution. These simulations can reveal details about the solvation shell around the molecule and how solvent molecules interact with different functional groups, which can influence reaction rates and pathways. nih.gov

Computational Prediction of Spectroscopic Parameters for Advanced Analysis (Beyond Basic Identification)

In modern chemical research, the role of computational chemistry has expanded far beyond simple structure elucidation. For a molecule like this compound, theoretical methods are pivotal in predicting a suite of advanced spectroscopic parameters that are either difficult to measure experimentally or provide deeper insight into the molecule's electronic and structural nuances. Density Functional Theory (DFT) is a cornerstone of these computational efforts, offering a balance of accuracy and computational cost that makes it suitable for a wide range of spectroscopic predictions. researchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) parameter prediction is a key area where computational methods shine. While basic 1H and 13C chemical shift predictions are routine, computational chemistry allows for the detailed calculation of spin-spin coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs). rsc.orgresearchgate.net These parameters are highly sensitive to the molecule's three-dimensional structure, including the conformation of the N-(propan-2-yl) group relative to the aniline ring. Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. researchgate.net Recent advancements even incorporate machine learning algorithms trained on quantum chemical data to deliver highly accurate NMR predictions with remarkable efficiency. researchgate.netfrontiersin.org For this compound, a flexible molecule, a comprehensive approach would involve a conformational search, followed by DFT calculations on the most stable conformers to yield a Boltzmann-averaged spectrum that more accurately reflects the experimental reality in solution. github.io

Beyond NMR, computational methods are instrumental in predicting vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, can predict vibrational frequencies with a high degree of accuracy, which, after appropriate scaling, show excellent agreement with experimental data. researchgate.net This allows for a detailed assignment of vibrational modes, including those that may be weak or overlapping in an experimental spectrum. Furthermore, for chiral analogues or if the molecule were to adopt a stable chiral conformation, Vibrational Circular Dichroism (VCD) spectra could be predicted. ru.nlrsc.org VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is exceptionally sensitive to molecular stereochemistry. The prediction of VCD spectra involves calculating atomic polar tensors (APTs) and atomic axial tensors (AATs) using DFT, providing an unambiguous determination of absolute configuration for chiral molecules. dtic.milpsu.edunih.gov

The following table illustrates the type of detailed NMR data that can be generated for this compound using computational methods.

Table 1: Predicted NMR Spectroscopic Data for this compound

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted J-Coupling (Hz)
H-27.15115.2³J(H2-H4) = 2.1
H-46.98113.8³J(H4-H6) = 2.0
H-67.25124.5⁴J(H2-H6) = 0.4
N-H4.10-¹J(N-H) = 78.5
CH (isopropyl)3.7549.5³J(CH-CH₃) = 6.2
CH₃ (isopropyl)1.2522.8-
C-1-149.3-
C-3 (Br)-122.8-
C-5 (Cl)-135.1-

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory with a solvent model).

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling is a powerful tool for understanding and predicting the chemical reactivity of molecules like this compound and its analogues. By calculating various electronic and structural properties, it is possible to build quantitative and qualitative models that explain and predict their behavior in chemical reactions and biological systems.

One of the most established methods is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov For substituted anilines, QSAR models have been successfully used to predict properties like toxicity. researchgate.netnih.gov These models typically use a combination of descriptors such as hydrophobicity (logP), electronic parameters (e.g., Hammett constants, orbital energies), and steric parameters. For instance, a QSAR model for the toxicity of substituted anilines might show that hydrophobicity is a key factor, indicating that the molecule's ability to partition into biological membranes is crucial for its activity. nih.gov Electronic descriptors, derived from quantum chemical calculations, quantify the influence of substituents on the molecule's electron distribution, which can be critical for its interaction with biological targets. researchgate.net

Frontier Molecular Orbital (FMO) theory provides a qualitative but powerful framework for understanding reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com For this compound, computational analysis would reveal the energies and spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, indicating that these are the likely sites for electrophilic attack. The electron-withdrawing bromine and chlorine atoms would lower the HOMO energy, making it less reactive than aniline itself, but their positions would also influence the regioselectivity of reactions. The LUMO is likely distributed across the aromatic ring, indicating sites susceptible to nucleophilic attack. rsc.orgresearchgate.net

A complementary approach is the use of Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, providing an intuitive guide to its reactive sites. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netthaiscience.info For this compound, the MEP would show a negative potential around the nitrogen atom's lone pair and potentially on the aromatic ring, while the hydrogen atom on the amine group would exhibit a positive potential, highlighting its ability to act as a hydrogen bond donor. chegg.com

The following table provides a hypothetical example of a QSAR model for the toxicity of a series of substituted anilines, illustrating the types of descriptors that would be relevant.

Table 2: Hypothetical QSAR Model for the Aquatic Toxicity (log 1/LC₅₀) of Substituted Anilines

DescriptorCoefficientDescriptionContribution to Toxicity
logP+0.45Octanol-water partition coefficientIncreased hydrophobicity leads to higher toxicity. nih.gov
E(LUMO)-0.65Energy of the Lowest Unoccupied Molecular OrbitalA lower LUMO energy (stronger electrophilicity) increases toxicity. researchgate.net
Σσ*+0.20Sum of Taft electronic substituent constantsElectron-withdrawing groups increase toxicity.
MR-0.10Molar Refractivity (Steric parameter)Increased bulkiness may decrease interaction with the target site, lowering toxicity.

Model Equation: log(1/LC₅₀) = 0.45(logP) - 0.65(E(LUMO)) + 0.20(Σσ) - 0.10(MR) + C* Note: This table is a hypothetical representation based on principles from published QSAR studies. researchgate.netnih.gov The coefficients and descriptors are for illustrative purposes.

Unveiling the Synthetic Versatility of this compound: A Profile of its Derivatization and Reactivity

The strategic placement of multiple halogen atoms and a secondary amine on an aromatic ring makes this compound a compound of significant interest for chemical derivatization. This article explores the reactivity profile of this molecule, focusing on its utility in a range of powerful synthetic transformations. The presence of bromo, chloro, and N-isopropylamino substituents provides multiple reaction sites, allowing for selective and diverse molecular elaborations.

Advanced Analytical Techniques in Chemical Research for 3 Bromo 5 Chloro N Propan 2 Yl Aniline Investigations

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel compounds like 3-Bromo-5-chloro-N-(propan-2-yl)aniline. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of a molecule's elemental composition. This precision is critical for distinguishing between compounds with similar nominal masses.

For this compound (C₉H₁₁BrClN), HRMS can verify the molecular formula by matching the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass. The presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum. Due to the natural abundances of ³⁵Cl (~75%) and ³⁷Cl (~25%), and ⁷⁹Br (~50%) and ⁸¹Br (~50%), the molecular ion region will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6), which serves as a clear indicator for the presence of one bromine and one chlorine atom. docbrown.info

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. This provides valuable structural information, as the molecule breaks apart in predictable ways upon collision-induced dissociation. nih.gov For instance, common fragmentation patterns for this compound would include the loss of the isopropyl group or cleavage of the halogen atoms. This data helps to piece together the molecular structure and confirm the identity of the synthesized product.

Table 1: Predicted HRMS Data for this compound

Ion/Fragment Formula Description Calculated m/z
[C₉H₁₁⁷⁹Br³⁵ClN]⁺ Molecular Ion 246.9785
[C₉H₁₁⁸¹Br³⁵ClN]⁺ / [C₉H₁₁⁷⁹Br³⁷ClN]⁺ M+2 Isotope Peaks 248.9765 / 248.9756
[C₉H₁₁⁸¹Br³⁷ClN]⁺ M+4 Isotope Peak 250.9735
[C₆H₅BrClN]⁺ Loss of Propene 204.9287

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the nuclei, multi-dimensional techniques are required to assemble the complete molecular structure of this compound.

Two-dimensional (2D) NMR experiments establish the connectivity between atoms through covalent bonds.

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions. It would also show a clear correlation between the methine (CH) proton and the methyl (CH₃) protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. columbia.edunih.gov For the target molecule, key HMBC correlations would include those from the N-H proton to the C1, C2, and C6 carbons of the ring, and from the isopropyl CH proton to the nitrogen-bearing C1 carbon, confirming the N-alkylation. Correlations from the aromatic protons to neighboring carbons would definitively establish the 1,3,5-substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations
N-H ~4.0 (broad s) - CH (isopropyl) C1, C2, C6
C2-H ~6.8 (t) ~115 C4-H, C6-H C1, C3, C4, C6
C3-Br - ~123 - -
C4-H ~7.0 (dd) ~120 C2-H C2, C3, C5, C6
C5-Cl - ~135 - -
C6-H ~6.7 (dd) ~112 C2-H C1, C2, C4, C5
CH (isopropyl) ~3.6 (septet) ~45 N-H, CH₃ C1, CH₃

While the previous techniques establish covalent bonding, NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY) provide information about the spatial proximity of atoms, regardless of whether they are bonded. columbia.edureddit.com These experiments detect through-space correlations and are vital for conformational analysis.

For this compound, the primary conformational question involves the orientation of the N-isopropyl group relative to the aromatic ring. NOESY or ROESY experiments would reveal correlations between the protons of the isopropyl group (specifically the CH methine proton) and the protons on the aromatic ring at positions C2 and C6. The presence and intensity of these cross-peaks indicate which protons are close in space, allowing researchers to determine the preferred rotational conformation (rotamer) of the N-C bond in the solution state. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and torsional angles. wikipedia.org

An X-ray crystal structure of this compound would confirm the substitution pattern on the benzene (B151609) ring and reveal the exact geometry of the N-isopropyl group. docbrown.info Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine proton or halogen bonding, which dictate how the molecules pack together in the crystal. This information is fundamental to understanding the material's solid-state properties. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rjl-microanalytic.de These two techniques are complementary; some vibrational modes that are strong in IR are weak in Raman, and vice versa.

For this compound, these spectra would show characteristic absorption or scattering peaks corresponding to the vibrations of specific bonds. researchgate.net These spectra can be used as a quick fingerprint to identify the compound and assess its purity. They are also highly effective for monitoring the progress of a reaction. For example, if the compound were synthesized by reducing a nitro-group precursor, one could monitor the disappearance of the characteristic nitro stretches (~1530 and 1350 cm⁻¹) and the appearance of the N-H stretch. researchgate.netmaterialsciencejournal.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000
C=C (aromatic) Ring Stretch 1450 - 1600
C-N Stretch 1250 - 1350
C-Cl Stretch 600 - 800

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination of Chiral Derivatives

While this compound itself is an achiral molecule, chiral chromatography is a critical analytical technique for any chiral derivatives that may be synthesized from it. Many pharmaceutical agents are chiral, and often only one enantiomer provides the desired therapeutic effect. nih.gov Therefore, determining the enantiomeric purity of a chiral compound is essential.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. heraldopenaccess.us To separate enantiomers, a chiral stationary phase (CSP) is used. researchgate.net The two enantiomers of a chiral derivative interact differently with the CSP, causing them to travel through the column at different rates and elute at different times.

The result is a chromatogram with two separate peaks, one for each enantiomer. The area under each peak is proportional to the amount of that enantiomer in the mixture. The enantiomeric excess (ee) can then be calculated using the areas of the two peaks (A₁ and A₂), providing a quantitative measure of the sample's enantiopurity. nih.govlibretexts.org

Formula for Enantiomeric Excess: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The investigation of reaction kinetics, mechanisms, and the identification of transient intermediates in the synthesis and subsequent reactions of this compound are significantly enhanced by the application of advanced in situ spectroscopic techniques. These non-invasive methods allow for real-time analysis of the reaction mixture without the need for sampling, quenching, or work-up, which can potentially alter the composition of the reaction. americanpharmaceuticalreview.com This section explores the utility of Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy as powerful probes for monitoring chemical transformations involving this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a valuable tool for tracking the progress of reactions by monitoring changes in the vibrational modes of functional groups. mdpi.com For reactions involving this compound, such as its synthesis via N-alkylation of 3-bromo-5-chloroaniline (B31250), FTIR can provide critical real-time data. The reaction progress can be followed by observing the disappearance of the N-H stretching vibrations of the primary amine starting material and the simultaneous appearance of characteristic bands associated with the secondary amine product.

For instance, in the N-alkylation of an aniline (B41778) derivative, the N-H stretching band, typically found in the 3200-3600 cm⁻¹ region, would be expected to decrease in intensity over time. Concurrently, changes in the fingerprint region (below 1500 cm⁻¹) can provide information on the transformation of the molecule. The C-N stretching vibration, for example, would shift upon alkylation, providing another marker for reaction completion.

A hypothetical in situ FTIR monitoring of the synthesis of this compound from 3-bromo-5-chloroaniline and a propan-2-ylating agent could yield the data presented in the interactive table below. The data illustrates the change in absorbance of key vibrational bands over the course of the reaction.

Time (minutes)N-H Stretch (Absorbance)C-N Stretch (Product, Absorbance)Reaction Progress (%)
01.000.000
150.750.2525
300.500.5050
600.250.7575
1200.050.9595

Raman Spectroscopy

Raman spectroscopy offers several advantages for in situ reaction monitoring, particularly for reactions in solution. It is often less sensitive to interference from solvents like water compared to FTIR and can provide detailed information about both organic and inorganic species. americanpharmaceuticalreview.comresearchgate.net In the context of this compound, Raman spectroscopy can be employed to monitor reactions at the halogen sites.

For example, in a hypothetical reaction where the bromine or chlorine atom is substituted, the C-Br and C-Cl stretching vibrations would serve as excellent probes. The intensity of the Raman bands corresponding to these vibrations would decrease as the starting material is consumed. americanpharmaceuticalreview.com This is particularly useful in reactions like halogen-lithium exchange, where the disappearance of the aryl bromide can be tracked in real time. americanpharmaceuticalreview.com

The formation of products can also be monitored by the appearance of new Raman bands. For instance, if this compound were to undergo a coupling reaction at the bromine position, the disappearance of the C-Br signal and the emergence of signals corresponding to the new carbon-carbon bond could be observed.

Below is a representative data table illustrating how in situ Raman spectroscopy could be used to monitor a hypothetical cross-coupling reaction involving this compound.

Time (minutes)C-Br Stretch (Intensity)Product-specific Band (Intensity)Conversion (%)
0120000
2090030025
4060060050
6030090075
9050115096

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy is a powerful technique for obtaining detailed structural information and quantitative data during a chemical reaction. nih.gov By acquiring spectra at regular intervals, it is possible to monitor the disappearance of reactant signals and the appearance of product signals, as well as to identify any reaction intermediates that may be present in sufficient concentration. acs.org

For the synthesis of this compound via N-alkylation, ¹H NMR spectroscopy could be used to track the reaction in situ. The chemical shifts of the protons on the aromatic ring and the N-H proton of the starting aniline would be expected to change upon alkylation. The appearance and integration of the new signals corresponding to the isopropyl group (a septet and a doublet) would provide a clear indication of product formation.

Furthermore, in more complex transformations, such as metal-catalyzed reactions involving this compound, in situ NMR can be instrumental in elucidating the reaction mechanism. For example, in a catalytic cycle, it may be possible to observe the formation of catalyst-substrate complexes or other transient species. acs.org

The following interactive data table provides a hypothetical example of data that could be obtained from in situ ¹H NMR monitoring of the N-alkylation of 3-bromo-5-chloroaniline.

Time (hours)Integral of N-H Proton (Reactant)Integral of CH Septet (Product)Yield (%)
01.000.000
10.600.4040
20.300.7070
40.100.9090
6<0.05>0.95>95

Applications and Future Prospects in Synthetic Organic Chemistry

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

While detailed research on the specific applications of 3-Bromo-5-chloro-N-(propan-2-yl)aniline is still emerging, its structural motifs are present in a range of pharmacologically active compounds. Substituted anilines are fundamental components in many pharmaceuticals, agrochemicals, and natural products. The presence of both bromine and chlorine atoms on the aromatic ring of this compound provides two distinct handles for sequential and site-selective cross-coupling reactions. This allows for the controlled introduction of different functional groups, a crucial step in the construction of complex molecular architectures.

The N-isopropyl group, in addition to influencing the electronic properties of the aniline (B41778), can play a role in the solubility and pharmacokinetic profile of derivative compounds. The steric hindrance provided by the isopropyl group can also direct reactions to other positions on the aromatic ring, offering a degree of regiochemical control. solubilityofthings.com

Table 1: Potential Cross-Coupling Reactions with this compound

Cross-Coupling ReactionReagent/CatalystPotential Product
Suzuki-Miyaura CouplingArylboronic acid / Palladium catalystBiaryl amines
Buchwald-Hartwig AminationAmine / Palladium or Copper catalystDiamine derivatives
Sonogashira CouplingTerminal alkyne / Palladium and Copper catalystsAlkynyl-substituted anilines
Heck CouplingAlkene / Palladium catalystAlkenyl-substituted anilines

Role in the Development and Refinement of Novel Synthetic Methodologies

The unique electronic and steric properties of this compound make it an interesting substrate for the development and refinement of new synthetic methods. The presence of two different halogens allows for the investigation of chemoselective transformations, where one halogen can be selectively reacted over the other. This is a significant area of research in organic synthesis, as it allows for more efficient and atom-economical synthetic routes. nih.gov

Furthermore, the meta-substitution pattern of the halogen atoms relative to the amino group presents a synthetic challenge that can drive the development of novel C-H functionalization techniques. bath.ac.uk Directing group strategies are often employed to achieve meta-C-H activation, and the N-isopropyl group, or a derivative thereof, could potentially be utilized for this purpose. bath.ac.uk

Precursor for Advanced Materials, Ligands, and Catalysts

Substituted anilines are known precursors to a variety of advanced materials, including conducting polymers and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to synthesize novel materials with tailored electronic and photophysical properties.

In the field of catalysis, this compound can serve as a precursor for the synthesis of sophisticated ligands for transition metal catalysts. The aniline nitrogen can be incorporated into chelating structures, and the halogen atoms can be functionalized to introduce additional coordinating groups or to tune the steric and electronic properties of the resulting ligand. Such tailored ligands are crucial for the development of highly efficient and selective catalysts for a wide range of organic transformations.

Design and Synthesis of Analogues with Tuned Reactivity Profiles for Specific Chemical Transformations

The core structure of this compound provides a template for the design and synthesis of a library of analogues with fine-tuned reactivity profiles. By systematically varying the substituents on the aromatic ring and the N-alkyl group, chemists can modulate the electronic and steric properties of the molecule. This allows for the optimization of its performance in specific chemical transformations.

For instance, replacing the N-isopropyl group with other alkyl or aryl groups can alter the steric environment around the nitrogen atom, influencing its nucleophilicity and its ability to act as a directing group. Similarly, the introduction of other functional groups onto the aromatic ring can further modify the reactivity of the halogen atoms in cross-coupling reactions.

Emerging Research Trends for Substituted Anilines in Sustainable and Efficient Chemical Processes

The development of sustainable and efficient chemical processes is a major focus of modern chemistry. Substituted anilines are at the forefront of this research, with several emerging trends that are relevant to the future applications of this compound.

One significant trend is the move towards "green chemistry" principles, which emphasize the use of environmentally benign reagents and solvents, as well as the development of catalytic rather than stoichiometric processes. semanticscholar.orgchemrxiv.orgchemrxiv.org Research is ongoing to develop more sustainable methods for the synthesis of substituted anilines, avoiding the use of harsh reagents and minimizing waste generation. nih.govacs.org

Another important area of research is the development of more efficient and selective catalytic systems for the functionalization of substituted anilines. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium. mdpi.com Furthermore, photoredox catalysis is emerging as a powerful tool for the mild and selective functionalization of aromatic compounds, including anilines.

The exploration of novel reaction pathways, such as C-H activation and functionalization, is also a key trend. bath.ac.uknih.gov These methods offer the potential for more direct and atom-economical routes to complex molecules, bypassing the need for pre-functionalized starting materials. As our understanding of these new catalytic systems and reaction mechanisms grows, the potential applications of versatile building blocks like this compound will continue to expand.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-N-(propan-2-yl)aniline, and how can regioselectivity be optimized?

Methodological Answer: The synthesis of halogenated aniline derivatives typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For this compound, a plausible route is the isopropylation of 3-bromo-5-chloroaniline using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Regioselectivity can be controlled by adjusting reaction temperature and catalyst (e.g., CuI for Ullmann coupling). Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropyl group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular weight (expected [M+H]⁺ ~ 262.5 Da) .
  • Melting Point : Compare with literature values (if available) to assess crystallinity and impurities .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in a dark, cool (<4°C) environment in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can model electronic effects of substituents. For example:

  • Calculate Fukui indices to identify reactive sites for Suzuki-Miyaura coupling.
  • Simulate transition states to assess activation barriers for bromine vs. chlorine substitution. Pair computational results with experimental validation using Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. What strategies resolve contradictions in spectroscopic data for halogenated aniline derivatives?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the isopropyl group) by acquiring spectra at 25°C and −40°C .
  • X-ray Crystallography : Use SHELXL for single-crystal refinement to unambiguously assign substituent positions (e.g., confirm C-Br and C-Cl bond lengths) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-Bromo-5-chloro-2-fluoroaniline) to identify systematic spectral shifts .

Q. How does the steric bulk of the isopropyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH).
  • Hammett Analysis : Corrate substituent effects with reaction rates. The electron-donating isopropyl group may stabilize the aromatic ring against electrophilic attack but increase steric hindrance in SNAr reactions .

Q. What are the environmental implications of releasing this compound, and how can its persistence be assessed?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (ready biodegradability) to measure degradation in activated sludge.
  • Ecotoxicity : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201). Halogenated anilines often exhibit moderate-to-high persistence due to aromatic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for halogenated aniline derivatives?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound and re-measure using differential scanning calorimetry (DSC).
  • Isomer Identification : Check for regioisomers (e.g., 3-Bromo-5-chloro vs. 5-Bromo-3-chloro isomers) via GC-MS or 2D NMR (NOESY) .

Q. Why might HPLC retention times vary between batches of this compound?

Methodological Answer:

  • Mobile Phase pH : Adjust pH (e.g., 2.5–3.5 with formic acid) to ionize residual amines and improve peak symmetry.
  • Column Aging : Replace C18 columns after 500 runs to maintain resolution. Confirm batch consistency with spiked standards .

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